
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Description
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (CAS 84006-10-0) and its hydrochloride salt (CAS 86604-75-3) are heterocyclic compounds critical in pharmaceutical synthesis. The hydrochloride form has a molecular formula of C₉H₁₂ClNO·HCl, molecular weight 222.11 g/mol, and a melting point range of 128–142°C (decomposition) . It is a key intermediate in the production of omeprazole, a proton-pump inhibitor, and is designated as Omeprazole EP Impurity XI in quality control protocols .
Structurally, the compound features a pyridine ring substituted with a chloromethyl group at position 2, methoxy at position 4, and methyl groups at positions 3 and 3. The hydrochloride salt enhances stability and solubility in polar solvents like water and methanol .
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVJDYNPSMHJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356147 | |
Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84006-10-0 | |
Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84006-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084006100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH3A66X6A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
A widely documented method involves the use of thionyl chloride (SOCl₂) to convert 4-methoxy-3,5-dimethylpyridinemethanol into the target compound. The process begins by dissolving the starting material in dichloromethane (CH₂Cl₂), followed by dropwise addition of SOCl₂ under inert atmosphere (argon) at room temperature . After 1 hour, the solvent is evaporated under reduced pressure, and the residue is suspended in hexanes to precipitate the hydrochloride salt. This method achieves quantitative yield (100%) with high purity, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Key Advantages :
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Simplicity : Single-step reaction with minimal purification.
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Cost-Effectiveness : SOCl₂ is inexpensive and readily available.
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Scalability : Demonstrated at 0.15 mol scale without yield reduction .
Limitations :
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Corrosivity : SOCl₂ requires careful handling due to its reactivity with moisture.
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Byproduct Management : Generates HCl gas, necessitating scrubbing systems.
Triphosgene-Based Chlorination
An alternative approach employs triphosgene (bis(trichloromethyl) carbonate) as the chlorinating agent, as detailed in the patent CN103232389A . Here, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is dissolved in toluene, and a triphosgene solution (40–50% in toluene) is added dropwise at 0–10°C. Post-reaction, methanol is introduced to quench excess reagent, and acidic gases are removed under reduced pressure. Centrifugation and drying yield the product with >99% purity .
Reaction Conditions :
Parameter | Specification |
---|---|
Temperature | 0–10°C |
Molar Ratio | 1:0.35–0.37 (substrate:triphosgene) |
Solvent | Toluene |
Yield | 85–90% |
Advantages :
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Safety : Triphosgene is less volatile than SOCl₂, reducing inhalation risks.
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Precision : Controlled stoichiometry minimizes byproducts.
Challenges :
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Cost : Triphosgene is more expensive than SOCl₂.
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Moisture Sensitivity : Requires anhydrous conditions to prevent decomposition.
Phosphorus Oxychloride (POCl₃) Method
A third route utilizes POCl₃ in dichloromethane with triethylamine (Et₃N) as an acid scavenger . This system selectively chlorinates 2-methylpyridine N-oxide under mild conditions (20–25°C), avoiding harsh reagents. The reaction proceeds via intermediate formation of a phosphorylated species, which undergoes nucleophilic displacement to install the chloromethyl group .
Optimized Protocol :
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Dissolve 2-methylpyridine N-oxide in CH₂Cl₂.
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Add POCl₃ and Et₃N dropwise while maintaining temperature <25°C.
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Stir for 4–6 hours, then concentrate under vacuum.
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Purify via recrystallization (hexanes/ethyl acetate).
Performance Metrics :
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Yield : 78–82%
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Purity : ≥98% (HPLC)
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Selectivity : >95% for chloromethylation over competing reactions .
Strengths :
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Mild Conditions : Avoids extreme temperatures or pressures.
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Byproduct Mitigation : Et₃N neutralizes HCl, enhancing reaction efficiency.
Drawbacks :
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Multi-Step Synthesis : Requires prior N-oxidation of the pyridine precursor.
Industrial Production and Scalability
Industrial protocols prioritize cost-efficiency and waste reduction. The triphosgene method is favored for large-scale production due to its compatibility with continuous flow reactors and reduced environmental impact. Key adaptations include:
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Solvent Recovery : Toluene is recycled via distillation.
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Automated Temperature Control : Ensures consistent 0–10°C conditions.
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In-Line Analytics : High-performance liquid chromatography (HPLC) monitors reaction progress in real time.
Table 1: Comparison of Industrial Methods
Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
SOCl₂ | SOCl₂, CH₂Cl₂ | 20–25 | 100 | 99.5 |
Triphosgene | Triphosgene, toluene | 0–10 | 90 | 99.0 |
POCl₃ | POCl₃, Et₃N | 20–25 | 80 | 98.0 |
Quality Control and Analytical Validation
Critical quality attributes (CQAs) for the compound include chloride content, residual solvents, and isotopic purity. Regulatory-compliant methods involve:
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The methoxy group can be hydrolyzed to form hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Pharmaceutical Compounds
- This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties allow it to participate in complex organic reactions, facilitating the development of new drugs.
Case Study: Antitumor Activity
- A study published in Nature evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability attributed to Hsp90 inhibition, suggesting its potential as an antitumor agent.
Neuropharmacological Evaluation
- In controlled trials assessing its anxiolytic properties, varying doses were administered to rodents under stress-inducing conditions. Findings revealed a significant reduction in anxiety-like behaviors compared to control groups, indicating therapeutic potential for anxiety disorders.
Agricultural Applications
Agrochemical Formulations
- The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. This application is critical for improving crop yields and protecting plants from pests and diseases .
Research in Organic Chemistry
Synthetic Pathways
- Researchers leverage this compound for studying reaction mechanisms and developing new synthetic pathways. Its unique substitution pattern on the pyridine ring allows for the exploration of novel organic reactions .
Biochemical Applications
Biochemical Assays
- The compound is explored for its potential in biochemical assays, aiding in the discovery of new biochemical pathways and targets for drug development. Its interaction with various molecular targets enhances its utility in medicinal chemistry .
Data Summary Table
Application Area | Description | Case Studies/Findings |
---|---|---|
Pharmaceutical Synthesis | Intermediate for drugs targeting neurological disorders | Antitumor activity against MCF-7 cells; anxiolytic effects in rodent models |
Agricultural Chemicals | Enhances efficacy of pesticides and herbicides | Improvement in crop yields and pest resistance |
Organic Chemistry Research | Studying reaction mechanisms and synthetic pathways | Valuable tool for developing novel organic reactions |
Biochemical Research | Potential use in biochemical assays | Discovery of new pathways and drug targets |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 2-(Chloromethyl)pyridine hydrochloride (CAS 6304-27-4)
- Molecular Formula : C₆H₆ClN·HCl
- Molecular Weight : 166.03 g/mol
- Application: Precursor for ligands in bioinspired non-heme iron catalysts .
- Key Difference : Lacks methoxy and methyl substituents, reducing steric hindrance and altering reactivity in coordination chemistry .
(b) 2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (L31)
- Molecular Formula: C₁₀H₁₅NO₂
- Molecular Weight : 181.23 g/mol
- Application : Intermediate in sialic acid derivative synthesis for glycocalyx engineering .
- Key Difference : Replaces the chloromethyl group with a hydroxymethyl moiety, enabling nucleophilic substitution reactions distinct from the chloro analog .
(c) 4-Methoxy-3,5-dimethylpyridine 1-Oxide (CAS 91219-89-5)
- Molecular Formula: C₈H₁₁NO₂
- Molecular Weight : 153.18 g/mol
- Application : Intermediate in omeprazole synthesis; precursor for oxidation reactions .
- Key Difference: Nitrogen oxidation increases polarity and alters basicity compared to the non-oxidized pyridine core .
Functional Group Variations and Impact
Physicochemical Properties and Performance
Table 1: Comparative Physicochemical Data
Biological Activity
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This compound features a chloromethyl group, which enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds.
The compound has the following chemical structure:
- Molecular Formula : CHClN\O
- Molecular Weight : 222.12 g/mol
- Solubility : Soluble in water
- Melting Point : Approximately 128°C (decomposition)
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The chloromethyl group can react with various nucleophiles such as amines and alcohols, leading to the formation of new compounds with potentially enhanced biological properties. Additionally, the methoxy group can undergo demethylation or substitution under specific conditions, further diversifying the compound's reactivity and biological activity .
Applications in Pharmaceuticals
This compound is particularly significant in the pharmaceutical industry, where it serves as an intermediate in the synthesis of several therapeutic agents:
- Proton Pump Inhibitors : It has been used in the synthesis of esomeprazole, a drug used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders .
- Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further development as antibiotics.
Case Study 1: Synthesis of Esomeprazole
A notable study demonstrated the synthesis of esomeprazole from this compound hydrochloride. The process achieved high enantioselectivity (ee > 99%) with an overall yield of approximately 48% over three steps. This highlights the compound's utility in producing clinically relevant drugs .
Case Study 2: Antimicrobial Activity
Research conducted on various derivatives of this compound indicated promising antimicrobial activity against several bacterial strains. The results suggest that modifications to the chloromethyl and methoxy groups can enhance efficacy against resistant strains.
Comparison with Similar Compounds
A comparison with structurally similar compounds provides insight into the unique biological activities of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Chloromethyl-3,5-dimethylpyridin-4-ol | Hydroxyl group instead of methoxy | Enzyme mechanism studies |
2-(Chloromethyl)-3,4-dimethoxypyridine | Two methoxy groups | Potentially broader biological effects |
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | Chloromethyl and methoxy groups | Strong pharmaceutical intermediacy |
Safety and Environmental Considerations
While this compound is recognized for its biological activity, safety data indicates potential hazards such as skin irritation and respiratory issues upon exposure. It is essential to handle this compound with appropriate safety measures to mitigate risks associated with its use in laboratory and industrial settings .
Q & A
Basic: What are the primary synthetic routes for 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine?
Methodological Answer:
The compound is synthesized via two main pathways:
- Route 1: Chlorination of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine using thionyl chloride (SOCl₂) or hydrochloric acid (HCl) under reflux (80–100°C, 2–3 hours) .
- Route 2: Oxidation of 4-methoxy-2,3,5-trimethylpyridine--oxide followed by selective chlorination. This method involves acetic anhydride as a solvent and requires careful temperature control (50–80°C) to avoid over-chlorination .
Key Considerations: - Yield optimization depends on stoichiometric ratios (e.g., 1.2–1.5 equivalents of SOCl₂) and reaction time .
- Purification typically involves recrystallization from ethanol or dichloromethane .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
The compound is classified under GHS Category 2 for skin/eye irritation and respiratory toxicity . Essential precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis or handling to mitigate inhalation risks (H335 hazard) .
- Storage: Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
Emergency Protocols: - In case of skin contact, wash immediately with 0.1 M sodium bicarbonate solution .
Basic: How is this compound utilized in pharmaceutical research?
Methodological Answer:
It serves as a key intermediate in synthesizing proton-pump inhibitors (PPIs) like omeprazole and esomeprazole . The chloromethyl group enables nucleophilic substitution with benzimidazole thiols (e.g., 5-methoxy-1-benzimidazole-2-thiol) to form the critical sulfide precursor, which is later oxidized to the active sulfoxide .
Example Protocol:
- Condensation with benzimidazole derivatives occurs under basic conditions (NaOH, 40–60°C) in dichloromethane/water biphasic systems .
Advanced: What are the mechanistic insights into the chlorination step during synthesis?
Methodological Answer:
The chlorination of the hydroxymethyl precursor (e.g., 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine) proceeds via a nucleophilic substitution (S2) mechanism. SOCl₂ acts both as a chlorinating agent and a dehydrating reagent, converting the hydroxyl group to a better-leaving group (Cl⁻) .
Key Observations:
- Excess SOCl₂ (>1.2 equivalents) improves yield but risks generating byproducts like HCl gas or sulfonic acid derivatives .
- Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) ensures completion before workup .
Advanced: How does the compound’s stability vary under acidic or oxidative conditions?
Methodological Answer:
- Acidic Conditions: The compound hydrolyzes slowly in aqueous HCl (pH < 4) to regenerate the hydroxymethyl precursor, requiring neutral storage conditions .
- Oxidative Conditions: Exposure to peroxides or m-chloroperbenzoic acid (mCPBA) leads to sulfoxide formation, a critical step in PPI synthesis .
Stability Testing Protocol: - Accelerated stability studies (40°C/75% RH) over 14 days show <5% degradation when stored in amber vials .
Advanced: What analytical methods ensure purity and structural fidelity?
Methodological Answer:
- HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) resolve impurities like unreacted hydroxymethyl precursor or over-chlorinated derivatives .
- NMR: H NMR (CDCl₃) confirms the chloromethyl group (δ 4.5–4.7 ppm, singlet) and absence of hydroxyl peaks (δ 1.5–2.0 ppm) .
Pharmacopeial Standards: - European Pharmacopoeia 6.0 specifies ≤0.1% sulfone byproduct via LC-MS .
Advanced: What computational approaches predict reactivity or degradation pathways?
Methodological Answer:
- DFT Calculations: Predict reaction energetics for chlorination (e.g., activation energy of S2 transition state) using Gaussian09 with B3LYP/6-31G* basis sets .
- Molecular Dynamics (MD): Simulate stability in solvents (e.g., dichloromethane vs. ethanol) to optimize crystallization conditions .
Table 1: Comparison of Synthesis Routes
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.